molecular formula C9H14N2OS B13281540 N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide

N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide

Cat. No.: B13281540
M. Wt: 198.29 g/mol
InChI Key: KALMJCVLZMYDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted at the 3-position, linked via a methylene group to an aminoacetamide backbone.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N,N-dimethyl-2-(thiophen-3-ylmethylamino)acetamide

InChI

InChI=1S/C9H14N2OS/c1-11(2)9(12)6-10-5-8-3-4-13-7-8/h3-4,7,10H,5-6H2,1-2H3

InChI Key

KALMJCVLZMYDIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide can be achieved through several synthetic routes. One common method involves the reaction of thiophen-3-ylmethylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide involves the inhibition of cholinesterase enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in muscle contraction and memory formation. By inhibiting these enzymes, the compound can modulate physiological processes and has potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound : N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide
  • Molecular Formula : C₉H₁₄N₂OS.
  • Key Features: Thiophene ring at the 3-position (uncommon compared to 2-substituted analogs).
Analog 1 : N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Molecular Formula : C₁₁H₈N₂OS₂.
  • Key Features: Dual thiophene moieties (2-position substitution) and a cyano group. Synthesized via a two-step process: activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .
  • Crystallography: Crystallizes in a monoclinic P21/c space group, with Z = 4 .
Analog 2 : N-(Thiophen-2-ylmethyl)acetamide
  • Molecular Formula: C₇H₉NOS.
  • Key Features: Simpler structure lacking the dimethylamino group. Synthesized via direct acylation of 2-aminomethylthiophene with acetyl chloride .
Analog 3 : N-(3-Acetyl-2-thienyl)-2-bromoacetamide
  • Molecular Formula: C₈H₈BrNO₂S.
  • Key Features :
    • Bromoacetamide substituent and acetylated thiophene.
    • Prepared in one step from 3-acetylthiophen-2-amine and bromoacetyl chloride .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectroscopic Data (NMR, IR)
This compound Not reported Likely polar aprotic solvents No direct data; inferred similarity to analogs .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Not reported DMSO, DMF ¹H NMR: δ 7.50–6.80 (thiophene H), δ 4.20 (CH₂CO), IR: 1680 cm⁻¹ (C=O) .
N-(Thiophen-2-ylmethyl)acetamide Not reported Ethanol, chloroform ¹H NMR: δ 7.20–6.80 (thiophene H), δ 3.90 (CH₂NH), IR: 1650 cm⁻¹ (C=O) .
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Not reported Dichloromethane ¹H NMR: δ 7.40 (thienyl H), δ 4.10 (CH₂Br), ¹³C NMR: δ 190 (C=O) .

Stability and Commercial Availability

  • Analog 1 : Synthesized in high purity (>95% by HPLC) and characterized crystallographically, indicating robust stability .
  • Analog 3 : Bromo-substituted derivatives are typically reactive intermediates, limiting their commercial availability .

Biological Activity

N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a thiophene ring and a dimethylamino group attached to an acetamide moiety. This structural configuration is believed to contribute to its diverse biological activities.

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, influencing their activity through binding interactions. This modulation can either inhibit or enhance enzymatic functions depending on the biochemical context.
  • Cell Signaling Pathways : this compound appears to influence cell signaling pathways, potentially interacting with receptors or regulatory proteins. This interaction may lead to downstream effects on gene expression and metabolism within cells.
  • Redox Reactions : The compound is known to engage in redox reactions, which are critical for various cellular processes. Its ability to act as either an inhibitor or activator of these reactions adds complexity to its biological profile.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that vary based on the specific cellular context:

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)25.0Moderate sensitivity observed
Caco-2 (Colon Cancer)15.5Higher susceptibility compared to A549

The compound's structure-dependent activity suggests that modifications could enhance its efficacy against specific cancer types .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µM
Escherichia coli20.0 µM
Candida albicans15.0 µM

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have highlighted the compound's ability to inhibit the proliferation of cancer cells while also affecting normal cell lines, indicating a need for further research into its selectivity and safety profile.
  • Animal Models : Preliminary assessments in animal models have shown promising results regarding toxicity and efficacy, with no significant adverse effects noted at therapeutic doses .
  • Comparative Studies : Comparative analyses with structurally similar compounds suggest that minor modifications in the thiophene or acetamide structures could lead to enhanced biological activity or altered selectivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-[(thiophen-3-ylmethyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between thiophen-3-ylmethylamine and N,N-dimethyl-2-chloroacetamide. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to improve yield. For example, using dichloromethane as a solvent at 273 K minimizes side reactions, as demonstrated in analogous acetamide syntheses . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene C-S stretch ~700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent connectivity. For instance, the thiophene β-protons appear as a multiplet at δ 6.8–7.2 ppm, while the N-methyl groups resonate as singlets at δ 2.8–3.1 ppm .
  • X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., refine hydrogen bonding networks and validate with R-factor convergence <5%) .

Q. How can researchers validate computational docking results for this compound’s biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., kinases or GPCRs). Cross-validate docking poses with experimental

  • Compare computed binding energies with IC₅₀ values from enzyme assays.
  • Use RMSD analysis (<2.0 Å) to align docking results with co-crystallized ligands in PDB structures .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., multiple conformers) be resolved during structural refinement?

  • Methodological Answer : For asymmetric units with multiple conformers (e.g., due to rotational flexibility in the thiophene-amide linkage):

  • Refine each conformer separately in SHELXL, applying occupancy factors and anisotropic displacement parameters.
  • Validate hydrogen-bonding motifs (N–H⋯O/N–H⋯S) using Mercury’s void analysis and packing similarity tools to identify dominant intermolecular interactions .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., dimerization products from amine overactivation).
  • Process Optimization : Introduce slow addition of reagents to control exothermic reactions. Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. How can hydrogen-bonding dynamics in the solid state influence solubility predictions?

  • Methodological Answer :

  • Map hydrogen-bond donor/acceptor sites using CrystalExplorer. Correlate with solubility tests (e.g., shake-flask method in PBS pH 7.4).
  • For polymorphic forms, prioritize conformers with weaker intermolecular bonds (e.g., dimeric R₂²(10) motifs vs. extended chains) to predict higher solubility .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC : Develop a gradient method (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Validate linearity (R² >0.99) and LOD/LOQ (<0.1% w/w) per ICH guidelines .
  • NMR Spectroscopy : Use ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance sensitivity for low-abundance impurities .

Q. How can pharmacophore models guide SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Extract pharmacophore features (hydrogen-bond acceptors, aromatic rings) from docking poses and crystal structures.
  • Perform QSAR analysis using MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.